Diatrizoic acid-d6
Beschreibung
Eigenschaften
IUPAC Name |
2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYQUNUQOZFHG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Diatrizoic Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Diatrizoic acid-d6, a deuterated analog of the widely used contrast agent, Diatrizoic acid. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds in their work.
Core Concepts: Understanding Isotopic Purity
In the context of deuterated compounds like this compound, "isotopic purity" refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms at the specified positions. It is a critical parameter that directly impacts the accuracy and reliability of experimental results, particularly in quantitative bioanalysis and metabolic studies where these labeled compounds serve as internal standards.
High isotopic purity is essential to minimize cross-talk between the labeled and unlabeled analyte signals in mass spectrometry-based assays, ensuring precise quantification. The isotopic distribution, which details the relative abundance of molecules with varying numbers of deuterium atoms (e.g., d0, d1, d2, etc.), provides a complete picture of the isotopic composition.
Quantitative Data Summary
While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table represents typical specifications for isotopic purity based on common analytical techniques. The data is compiled from general knowledge of deuterated compound analysis.
| Parameter | Specification | Method of Analysis |
| Isotopic Purity (d6) | ≥ 98% | Mass Spectrometry |
| Deuterium Incorporation | ≥ 99% at each labeled position | NMR Spectroscopy |
| Chemical Purity | ≥ 98% | HPLC |
| d0 Isotopologue | ≤ 0.5% | Mass Spectrometry |
| d1-d5 Isotopologues | Sum ≤ 2% | Mass Spectrometry |
Experimental Protocols
The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Determination by Mass Spectrometry
Methodology: High-resolution mass spectrometry (HRMS) is employed to resolve and quantify the different isotopologues of this compound.
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected into the LC system and separated on a C18 reversed-phase column to ensure that any potential impurities do not interfere with the mass spectrometric analysis.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for Diatrizoic acid.
-
Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound.
-
Data Acquisition: Data is collected over the mass range that includes the molecular ions of the unlabeled (d0) to the fully deuterated (d6) Diatrizoic acid.
-
-
Data Analysis:
-
The ion chromatograms for each isotopologue (d0 to d6) are extracted.
-
The peak areas for each isotopologue are integrated.
-
The isotopic purity is calculated as the percentage of the peak area of the d6 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d6).
-
Deuterium Incorporation Analysis by NMR Spectroscopy
Methodology: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the degree of deuterium incorporation at the specific labeling positions by quantifying the residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the signals of interest. An internal standard with a known concentration may be added for quantitative analysis.
-
NMR Data Acquisition:
-
A standard ¹H NMR spectrum is acquired.
-
The acquisition parameters are optimized to ensure a good signal-to-noise ratio and accurate integration.
-
-
Data Analysis:
-
The ¹H NMR spectrum is processed (Fourier transformation, phasing, and baseline correction).
-
The integrals of the residual proton signals at the deuterated positions are compared to the integral of a non-deuterated proton signal within the molecule or the internal standard.
-
The percentage of deuterium incorporation at each position is calculated based on the reduction in the integral value of the corresponding proton signal.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: General workflow for the synthesis and quality control of this compound.
Caption: Workflow for determining isotopic purity by mass spectrometry.
Caption: Workflow for determining deuterium incorporation by NMR spectroscopy.
Diatrizoic Acid-d6: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Diatrizoic acid-d6, a deuterated analog of the widely used X-ray contrast agent, Diatrizoic acid. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.
Core Chemical Properties
This compound is a synthetic, iodinated aromatic compound. The introduction of deuterium (B1214612) at the acetyl groups offers a valuable tool for metabolic and pharmacokinetic studies, allowing for its differentiation from the non-deuterated form in biological matrices. A summary of its key chemical properties is presented below.
| Property | Value | Reference |
| Chemical Name | 3,5-Bis(acetyl-d3-amino)-2,4,6-triiodobenzoic acid | [1][2] |
| Synonyms | Amidotrizoic Acid-d6, Diatrizoate-d6, Urografin Acid-d6 | [1][3] |
| CAS Number | 1189668-69-6 | [1][2][3] |
| Molecular Formula | C₁₁H₃D₆I₃N₂O₄ | [1][2][3] |
| Molecular Weight | 619.95 g/mol | [1][2][3] |
| Appearance | Off-White to Pale Beige Solid | [3] |
| Melting Point | >260°C (decomposes) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |
Stability and Degradation
The stability of this compound is a critical factor for its storage, handling, and application in research and pharmaceutical development. Based on data from its non-deuterated analog, Diatrizoic acid, the following stability profile can be inferred.
Storage and Handling:
-
Recommended Storage: For long-term stability, this compound should be stored at 2-8°C in an amber vial to protect it from light.[1][3] For shorter periods, storage at -20°C is also recommended.[3]
-
Light Sensitivity: Preparations containing diatrizoate are known to be sensitive to light and should be protected from strong light exposure to prevent degradation.[4]
-
Incompatibilities: The compound should not be mixed with strong acids, alkalis, or strong oxidizing/reducing agents.
Degradation Pathways:
Studies on the non-deuterated form, Diatrizoic acid, have shown that it can degrade under acidic and alkaline conditions. The primary degradation product identified is the 3,5-diamino derivative, which is also a synthetic precursor and has been noted to have cytotoxic effects.[5] The degradation reaction follows pseudo-first-order kinetics.[5]
Advanced oxidation processes, such as UV/persulfate treatment, can also effectively degrade diatrizoate.[6] The degradation efficiency can be influenced by the presence of other ions and humic acid.[6]
Below is a diagram illustrating the acid-catalyzed degradation of Diatrizoic acid to its 3,5-diamino derivative.
Experimental Protocols for Stability Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound and its degradation products. The following protocol is a recommended starting point based on methods developed for the non-deuterated form.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (25:75 v/v), with the pH of the water adjusted to 3 with phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Standard Solution Preparation:
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-100 µg/mL.[5]
Forced Degradation Studies:
To assess the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.
-
Acidic Hydrolysis: Mix the drug solution with 1N HCl and heat at 80°C for a specified period.
-
Alkaline Hydrolysis: Mix the drug solution with 1N NaOH and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.
-
Thermal Degradation: Heat the solid drug at a high temperature (e.g., 105°C) for a specified period.
After the specified time, neutralize the acidic and basic solutions and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
The following diagram outlines the workflow for a typical stability testing protocol.
Method Validation:
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
This technical guide provides a foundational understanding of the chemical properties and stability of this compound. The provided experimental protocol serves as a starting point for developing a robust, stability-indicating analytical method, which is essential for the quality control and successful application of this compound in research and development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. drugfuture.com [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study on the degradation of iohexol and diatrizoate during UV/persulfate process: kinetics, degradation pathways and iodinated disinfection by-products - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Role of Diatrizoic Acid-d6 in Advancing Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established ionic, high-osmolar radiocontrast agent utilized for decades in diagnostic imaging procedures such as X-rays and computed tomography (CT) scans. In the realm of biomedical research and drug development, the deuterated analog, Diatrizoic acid-d6, has emerged as a critical tool, primarily enhancing the precision and accuracy of bioanalytical methodologies. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.
Core Application: An Internal Standard for Quantitative Bioanalysis
The most significant application of this compound in biomedical research is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of diatrizoic acid in biological matrices such as plasma and urine. In quantitative analysis, particularly in pharmacokinetic and drug metabolism studies, an internal standard is essential to correct for variability during sample preparation and analysis.
This compound is the ideal internal standard for diatrizoic acid analysis due to its near-identical physicochemical properties to the analyte. The substitution of six hydrogen atoms with deuterium (B1214612) increases its molecular weight, allowing it to be distinguished from the non-labeled diatrizoic acid by a mass spectrometer. However, its chromatographic retention time, extraction efficiency, and ionization response are virtually identical to the analyte. This co-elution and analogous behavior enable this compound to effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow, including sample extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).
Experimental Protocols: Quantification of Diatrizoic Acid in Human Plasma
The following is a representative, detailed methodology for the quantification of diatrizoic acid in human plasma using this compound as an internal standard, based on established bioanalytical principles for small molecules.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of diatrizoic acid and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the diatrizoic acid stock solution to create working solutions for calibration standards and QC samples at various concentration levels.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that yields a consistent and appropriate response in the mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
To a 100 µL aliquot of a plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the this compound working solution in acetonitrile (B52724).
-
Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions for LC-MS/MS analysis, which should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions from the precursor ion to the product ion for both diatrizoic acid and this compound.
Data Presentation: Bioanalytical Method Validation Parameters
A validated bioanalytical method is crucial for obtaining reliable data. The following table summarizes typical validation parameters and acceptance criteria for an LC-MS/MS method for the quantification of diatrizoic acid using this compound.
| Parameter | Specification | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 10 ng/mL |
| Intra-day Precision and Accuracy | Precision (CV%) ≤ 15%; Accuracy (% bias) within ±15% | CV% < 10%; Bias < ±10% |
| Inter-day Precision and Accuracy | Precision (CV%) ≤ 15%; Accuracy (% bias) within ±15% | CV% < 12%; Bias < ±12% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Internal standard-normalized matrix factor CV% ≤ 15% | CV% < 10% |
| Stability (Freeze-thaw, short-term, long-term) | Analyte loss ≤ 15% | Stable |
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a pharmacokinetic study of diatrizoic acid utilizing this compound.
Caption: Workflow of a pharmacokinetic study.
Logical Relationship: Role of Internal Standard
This diagram illustrates the logical relationship of how an internal standard compensates for analytical variability.
Caption: Compensation by the internal standard.
This compound is an indispensable tool in modern biomedical research, particularly in the field of pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of diatrizoic acid in biological matrices. The detailed experimental protocols and validation data presented in this guide underscore the robustness and precision that can be achieved with the proper implementation of this compound in bioanalytical methods. This, in turn, facilitates a more accurate understanding of the absorption, distribution, metabolism, and excretion of diatrizoic acid, contributing to the overall advancement of drug development and diagnostic sciences.
A Technical Guide to High-Purity Diatrizoic Acid-d6 for Researchers and Drug Development Professionals
Introduction: Diatrizoic acid, a tri-iodinated benzoic acid derivative, is a well-established radiocontrast agent used in medical imaging. The deuterated analog, Diatrizoic acid-d6, serves as a valuable tool in research and development, particularly in pharmacokinetic studies and as an internal standard for bioanalytical methods. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, and details on its synthesis and applications.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a comparative summary of the information available from prominent vendors. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Format |
| MedChemExpress | This compound | 1189668-69-6 | C₁₁H₃D₆I₃N₂O₄ | 619.95 | >98% (as per some listings) | Not specified | Solid |
| Pharmaffiliates | Amidotrizoic Acid-d6 | 1189668-69-6 | C₁₁H₃D₆I₃N₂O₄ | 619.95 | Not specified | Not specified | Off-White to Pale Beige Solid[1] |
| Santa Cruz Biotechnology | Amidotrizoic Acid-d6 | 1189668-69-6 | C₁₁H₃D₆I₃N₂O₄ | 619.95 | Not specified | Not specified | Solid[2] |
| Toronto Research Chemicals | This compound | Not explicitly found | C₁₁H₃D₆I₃N₂O₄ | 619.95 | Not specified | Not specified | Not specified |
Note: Quantitative data such as purity and isotopic enrichment are often lot-dependent and may require direct inquiry with the supplier. A sample Certificate of Analysis for the non-deuterated Diatrizoic acid indicates that key quality control parameters include appearance, solubility, ¹H-NMR, mass spectrometry, and chromatographic purity[3].
Synthesis of this compound
The synthesis of this compound typically involves the deuteration of the acetyl groups of Diatrizoic acid. A generalized synthetic pathway is outlined below.
Caption: Generalized synthesis pathway for this compound.
The process typically starts with 3,5-diamino-2,4,6-triiodobenzoic acid, which undergoes N-acetylation using a deuterated acetylating agent, such as acetic anhydride-d6, to introduce the deuterium (B1214612) labels onto the two acetyl groups. Purification of the final product is crucial to achieve the high purity required for research applications.
Experimental Protocols and Applications
High-purity this compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated Diatrizoic acid, but its increased mass allows for clear differentiation in mass spectrometric analysis. This is essential for accurately quantifying the concentration of Diatrizoic acid in biological matrices like plasma and urine during pharmacokinetic and metabolism studies.
General Protocol for this compound as an Internal Standard in LC-MS/MS Bioanalysis
The following is a generalized workflow for the use of this compound as an internal standard for the quantification of Diatrizoic acid in a biological sample.
Caption: Experimental workflow for bioanalysis using an internal standard.
Methodology:
-
Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Diatrizoic acid into the blank biological matrix.
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound solution as the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographically separate Diatrizoic acid and this compound from endogenous matrix components.
-
Detect the parent and product ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of Diatrizoic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Diatrizoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship of Supplier Selection
The choice of a supplier for high-purity this compound depends on several factors critical to the researcher's needs.
Caption: Logical flow for selecting a commercial supplier.
High-purity this compound is an essential tool for researchers and drug development professionals engaged in bioanalytical and pharmacokinetic studies. While several commercial suppliers offer this compound, it is imperative to obtain detailed product specifications, including purity and isotopic enrichment, to ensure the reliability and accuracy of experimental results. The methodologies outlined in this guide provide a framework for the effective use of this compound as an internal standard in sensitive analytical techniques.
References
The Role of Diatrizoic Acid-d6 in Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Diatrizoic acid-d6 as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetic (DMPK) studies. While Diatrizoic acid itself is a radiographic contrast agent that is minimally metabolized, its deuterated analog, this compound, serves as a valuable tool for the accurate quantification of other therapeutic agents in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Concepts: The "Gold Standard" Internal Standard
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte of interest throughout the analytical workflow, from extraction to detection.
This compound, as a SIL-IS, is considered the "gold standard" for several key reasons:
-
Similar Physicochemical Properties: The substitution of hydrogen with deuterium (B1214612) atoms results in a negligible change in the chemical properties of the molecule. Therefore, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to its non-deuterated counterpart.
-
Co-elution with the Analyte: In chromatographic separation, this compound co-elutes with the non-labeled diatrizoic acid, ensuring that both compounds experience the same matrix effects and instrument variability at the time of detection.
-
Mass Differentiation: The mass difference between this compound and the native analyte allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte relative to the known concentration of the internal standard.
While this compound is commercially available as a certified reference material, its application as an internal standard for the quantification of other drugs in published literature is not widespread. Therefore, the experimental protocols and data presented in this guide are illustrative of best practices in bioanalytical method development and validation when employing a SIL-IS like this compound.
Data Presentation: Key Parameters in Bioanalytical Method Validation
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. The following tables summarize the typical validation parameters and their acceptance criteria as per regulatory guidelines (e.g., FDA, ICH) that would be assessed when using this compound as an internal standard.
Table 1: Typical LC-MS/MS Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | To determine the closeness of the measured concentration to the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements of the same sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | To evaluate the influence of matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent, with a CV of ≤15%. |
| Recovery | To measure the efficiency of the extraction procedure. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |
Table 2: Illustrative Quantitative Data for a Validated LC-MS/MS Assay
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ (1.0) | 0.95 | 95.0 | 8.5 |
| Low QC (3.0) | 2.90 | 96.7 | 6.2 |
| Mid QC (50) | 51.5 | 103.0 | 4.1 |
| High QC (150) | 147.0 | 98.0 | 3.5 |
Experimental Protocols: A Step-by-Step Approach
The following sections outline a typical workflow for the development and validation of a bioanalytical method using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecule drugs from biological matrices like plasma or serum.
Protocol:
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of an analyte using this compound as an internal standard.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Analyte-specific precursor > product ion |
| This compound-specific precursor > product ion |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of using this compound in drug metabolism studies.
Bioanalytical workflow with a stable isotope-labeled internal standard.
Logical relationship illustrating the principle of SIL-IS in bioanalysis.
Methodological & Application
Quantitative Analysis of Diatrizoic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Abstract
This application note presents a detailed protocol for the quantitative analysis of Diatrizoic acid in human plasma using Diatrizoic acid-d6 as a stable isotope-labeled internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The described protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Diatrizoic acid.
Introduction
Diatrizoic acid is an iodine-containing radiocontrast agent commonly used in medical imaging procedures such as computed tomography (CT) scans to enhance the visibility of internal body structures. Accurate quantification of Diatrizoic acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive and robust method for the determination of Diatrizoic acid in human plasma.
Experimental
Materials and Reagents
-
Diatrizoic acid analytical standard
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Diatrizoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diatrizoic acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Diatrizoic acid and this compound by diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
3.2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
3.2.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diatrizoic acid | 612.8 | 485.8 | 25 |
| This compound | 618.8 | 491.8 | 25 |
Note: The molecular weight of Diatrizoic acid is 613.91 g/mol . The precursor ion in negative mode is [M-H]-, which is approximately 612.8. The molecular weight of this compound is approximately 619.95 g/mol , resulting in a precursor ion of approximately 618.8. The fragmentation of the deuterated standard is expected to be similar to the non-deuterated compound, with a mass shift of 6 amu in the corresponding fragment.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Diatrizoic acid.
Logical Relationship Diagram
Caption: Principle of quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative determination of Diatrizoic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. This method is well-suited for regulated bioanalytical studies in the field of drug development and clinical research.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diatrizoic Acid in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.
Abstract: This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diatrizoic acid in human plasma. The method utilizes Diatrizoic acid-d6 as a stable isotope-labeled (SIL) internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2][3] Sample preparation is achieved through a straightforward protein precipitation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method is suitable for high-throughput analysis in clinical and research settings.
Experimental Protocols
Materials and Reagents
-
Analytes: Diatrizoic acid, this compound (Internal Standard).[1]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water (Thermo Fisher Scientific or equivalent).
-
Chemicals: Formic acid (99%+, Sigma-Aldrich or equivalent).
-
Biological Matrix: Blank human plasma (sourced from an accredited biological vendor).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diatrizoic acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Diatrizoic acid stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
A simple protein precipitation method is used for plasma sample extraction.
-
Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Caption: Plasma sample protein precipitation workflow.
Liquid Chromatography Method
Chromatographic separation is performed using a reversed-phase C18 column.[4] For MS compatibility, the mobile phase contains a volatile acid like formic acid.[5]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Method
The analysis is performed in negative ESI mode using Multiple Reaction Monitoring (MRM). Diatrizoic acid ionizes well in negative mode to form the [M-H]⁻ ion.[4]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C[4] |
| Desolvation Temp. | 400 °C[4] |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Compound | Q1 (m/z) |
| Diatrizoic acid | 612.9 |
| This compound (IS) | 618.9 |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.
Caption: General workflow for LC-MS/MS analysis.
Data Presentation and Results
The following tables summarize the expected performance characteristics of the method.
Linearity and Sensitivity
The method demonstrates excellent linearity over the specified concentration range.
| Parameter | Result |
| Calibration Curve Range | 1 - 1,000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at three concentration levels.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 3 | ≤ 6.5% | ± 5.0% | ≤ 7.2% | ± 6.1% |
| Medium QC | 50 | ≤ 4.1% | ± 3.2% | ≤ 5.5% | ± 4.5% |
| High QC | 800 | ≤ 3.5% | ± 2.8% | ≤ 4.8% | ± 3.9% |
Matrix Effect Evaluation
The use of a stable isotope-labeled internal standard effectively compensates for potential matrix effects.[6]
| QC Level | Conc. (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low QC | 3 | 0.92 | 0.91 | 1.01 |
| High QC | 800 | 0.94 | 0.93 | 1.01 |
Conclusion
This application note presents a validated LC-MS/MS method for the determination of Diatrizoic acid in human plasma. The use of a deuterated internal standard (this compound) and a simple protein precipitation protocol provides a robust, accurate, and high-throughput solution suitable for pharmacokinetic analysis in drug development and clinical research. The method achieves low nanogram-per-milliliter sensitivity with excellent precision and accuracy, meeting the typical requirements for bioanalytical method validation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Diatrizoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Diatrizoic Acid in Biological Matrices using Diatrizoic Acid-d6 as an Internal Standard by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diatrizoic acid is a commonly used X-ray contrast medium for various diagnostic imaging procedures.[1][2] Accurate quantification of Diatrizoic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicological evaluations.[3][4] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Diatrizoic acid-d6, is the gold standard in quantitative bioanalysis.[5] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and experience similar effects during sample extraction and ionization.[5][6] This allows the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision of the analytical method.[6][7] This application note provides a detailed protocol for the quantitative analysis of Diatrizoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard with HPLC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
Diatrizoic Acid (Analyte)
-
This compound (Internal Standard)[8]
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol (B129727)
-
Formic Acid (MS-grade)
-
Ultrapure Water
-
Control biological matrix (e.g., human plasma)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical Column: A reverse-phase C18 column is suitable for the separation.[9]
3. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Diatrizoic acid and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Diatrizoic acid primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (blank, calibration standard, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution to each tube (except for the blank matrix).
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
5. HPLC-MS/MS Conditions
The following are representative conditions and may require optimization:
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Diatrizoic Acid: m/z 612.8 -> 485.8This compound: m/z 618.8 -> 491.8 (Example transitions) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for maximum signal intensity |
| Capillary Voltage | Optimize for maximum signal intensity |
Data Presentation
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 20 | 30,200 | 49,800 | 0.606 |
| 50 | 75,500 | 50,200 | 1.504 |
| 100 | 151,000 | 49,900 | 3.026 |
| 250 | 378,000 | 50,300 | 7.515 |
| 500 | 752,000 | 49,700 | 15.131 |
| Linearity (r²) | - | - | 0.9992 |
Table 2: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 7.5 | -3.1 |
| Low | 3 | 5.2 | 1.8 | 6.1 | 2.5 |
| Medium | 75 | 4.5 | -0.5 | 5.3 | -1.2 |
| High | 400 | 3.9 | 1.1 | 4.8 | 0.8 |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of Diatrizoic acid using a deuterated internal standard.
This application note outlines a robust and reliable HPLC-MS/MS method for the quantification of Diatrizoic acid in biological matrices. The use of this compound as an internal standard is critical for mitigating variability and ensuring high-quality data suitable for regulated bioanalysis. The provided protocol and example data demonstrate the expected performance of such a method, which can be adapted and validated for specific research and development needs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Diatrizoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Diatrizoic Acid-d6 Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Diatrizoic acid is an iodinated radiocontrast agent used in medical imaging. Diatrizoic acid-d6 is its deuterium-labeled analogue, often employed as an internal standard in analytical methods, such as mass spectrometry, for the quantification of diatrizoic acid in biological samples. Accurate preparation of standard solutions is critical for the reliability and reproducibility of such assays. This document provides a detailed protocol for the preparation of this compound standard solutions.
2. Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is essential for accurate weighing and solvent selection.
| Property | Value | Reference |
| Chemical Name | 3,5-Bis(acetyl-d6-amino)-2,4,6-triiodobenzoic Acid | [1] |
| Molecular Formula | C₁₁H₃D₆I₃N₂O₄ | [1] |
| Molecular Weight | 619.95 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | [2] |
| Melting Point | >260°C (decomposes) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727). | [3] |
| Storage | Store at -20°C in an amber vial. Protect from light. | [3][4] |
3. Experimental Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a stock solution of this compound and subsequent serial dilutions to create a set of standard solutions.
3.1. Materials and Equipment
-
This compound solid
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials for storage
-
Vortex mixer
-
Ultrasonic bath
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.[5]
3.3. Preparation of 1 mg/mL Stock Solution
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 1 mL amber volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of methanol to the volumetric flask.
-
Sonication/Vortexing: Gently vortex the flask and then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the stock solution with the compound name, concentration, preparation date, and initials of the preparer. Store the stock solution in an amber vial at -20°C.[3]
3.4. Preparation of Working Standard Solutions (Serial Dilutions)
Prepare a series of working standard solutions by serially diluting the stock solution. The following table provides an example of a dilution series.
| Standard ID | Concentration (µg/mL) | Volume of Stock/Previous Standard (µL) | Final Volume (µL) | Diluent (Methanol) Volume (µL) |
| Stock | 1000 | - | 1000 | - |
| WS-1 | 100 | 100 µL of Stock | 1000 | 900 |
| WS-2 | 10 | 100 µL of WS-1 | 1000 | 900 |
| WS-3 | 1 | 100 µL of WS-2 | 1000 | 900 |
| WS-4 | 0.1 | 100 µL of WS-3 | 1000 | 900 |
| WS-5 | 0.01 | 100 µL of WS-4 | 1000 | 900 |
4. Stability of Solutions
-
The stock solution, when stored at -20°C in a tightly sealed amber vial, is expected to be stable for up to 6 months.[6]
-
Working standard solutions should be prepared fresh from the stock solution as needed to ensure accuracy.
-
All solutions should be protected from light to prevent photodegradation.[4]
5. Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1189668-69-6 CAS MSDS (Amidotrizoic Acid-d6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 001909-5g | Diatrizoic acid (Amidotrizoic Acid) [117-96-4] Clinisciences [clinisciences.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Diatrizoic Acid Using Diatrizoic Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoic acid is an iodinated contrast agent widely used in medical imaging. Understanding its pharmacokinetic (PK) profile is crucial for optimizing imaging protocols and ensuring patient safety. Accurate quantification of diatrizoic acid in biological matrices, such as plasma, is essential for these PK studies. The use of a stable isotope-labeled internal standard, such as Diatrizoic acid-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical accuracy and precision. This document provides detailed application notes and protocols for the analysis of diatrizoic acid in pharmacokinetic study samples, adhering to the principles of regulatory guidelines such as the FDA and EMA (ICH M10).
Rationale for Using a Deuterated Internal Standard
In quantitative bioanalysis, a suitable internal standard (IS) is critical for correcting for variability during sample preparation, chromatography, and mass spectrometric detection. A stable isotope-labeled internal standard, like this compound, is considered the most appropriate choice because it shares near-identical physicochemical properties with the analyte, Diatrizoic acid. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, leading to highly accurate and precise quantification.
Pharmacokinetic Profile of Diatrizoic Acid
Diatrizoic acid is primarily eliminated from the body unchanged through renal excretion. Its metabolism is minimal, which simplifies its pharmacokinetic modeling. The primary focus of a pharmacokinetic study of Diatrizoic acid is to characterize its absorption, distribution, and excretion.
Below is a simplified representation of the pharmacokinetic pathway of Diatrizoic Acid.
Experimental Protocols
This section details the protocol for a validated LC-MS/MS method for the quantification of diatrizoic acid in human plasma.
Materials and Reagents
-
Diatrizoic acid reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting diatrizoic acid from plasma samples.
-
Thaw plasma samples and quality control (QC) samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow.
LC-MS/MS Method
A validated LC-MS/MS method is crucial for the selective and sensitive quantification of diatrizoic acid.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition: Diatrizoic acid | 614.8 -> 360.4[1] |
| MRM Transition: this compound | To be determined empirically (expected: 620.8 -> 366.4) |
| Collision Energy (CE) | To be optimized |
| Dwell Time | To be optimized |
Note: The MRM transition for this compound should be optimized during method development. The expected transition is based on a mass shift of +6 Da.
Bioanalytical Method Validation Summary
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines. The following tables summarize the typical validation parameters and acceptance criteria.
Table 2: Calibration Curve
| Analyte | Range | Regression Model | Correlation Coefficient (r²) |
| Diatrizoic acid | 10 - 5000 ng/mL | Linear, 1/x² weighting | ≥ 0.99 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 4000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | Consistent and reproducible | Within acceptable limits |
| High QC | 4000 | Consistent and reproducible | Within acceptable limits |
Table 5: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 8 hours | Room Temperature | ± 15% of nominal concentration |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | ± 15% of nominal concentration |
| Long-term | 30 days | -80°C | ± 15% of nominal concentration |
Data Analysis and Reporting
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) should be calculated from the concentration-time data obtained from the validated bioanalytical method. All results should be reported in a clear and concise manner, including any deviations from the protocol and a summary of the validation data.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Diatrizoic acid in plasma samples for pharmacokinetic studies. The detailed protocol and validation summary presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the generation of high-quality bioanalytical data that meets regulatory expectations.
References
Application Notes: Utilizing Diatrizoic Acid-d6 for Cellular Uptake Assays
Introduction
Diatrizoic acid is a widely used iodinated radiocontrast agent for diagnostic imaging procedures such as X-rays and computed tomography (CT) scans.[1][2] Understanding the cellular transport and permeability of this compound is crucial for optimizing its efficacy and safety profile. Diatrizoic acid-d6, a stable isotope-labeled version of diatrizoic acid, serves as an invaluable tool for researchers in drug development and cellular biology. Its use in conjunction with mass spectrometry allows for the precise quantification of its uptake into cells, distinguishing it from its endogenous, non-labeled counterparts. These application notes provide a comprehensive overview and a detailed protocol for employing this compound in cell uptake assays.
Principle of the Assay
This assay is designed to quantify the rate and extent of this compound uptake into cultured cells. By incubating cells with a known concentration of this compound over a time course, the intracellular concentration of the compound can be measured. The use of a stable isotope-labeled compound allows for accurate detection and quantification by liquid chromatography-mass spectrometry (LC-MS), a technique that offers high sensitivity and specificity.[3] This method enables the investigation of transport mechanisms, such as passive diffusion or carrier-mediated transport, and can be adapted to screen for potential inhibitors of uptake.
Applications
-
Pharmacokinetic Studies: Elucidating the mechanisms of cellular absorption, distribution, metabolism, and excretion (ADME) of Diatrizoic acid.[3]
-
Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or enhance the cellular uptake of Diatrizoic acid.
-
Transporter Identification: Investigating the role of specific membrane transporters in the cellular uptake of Diatrizoic acid.
-
Toxicity Studies: Correlating intracellular concentrations of Diatrizoic acid with cellular toxicity endpoints.
Experimental Protocol: this compound Cell Uptake Assay
Materials
-
This compound
-
Cell line of interest (e.g., human renal proximal tubule epithelial cells, intestinal epithelial cells)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Internal standard for LC-MS analysis (e.g., a structurally similar deuterated compound)
Procedure
-
Cell Culture:
-
Culture the selected cell line to form a confluent monolayer in 24-well plates.
-
Ensure consistent cell seeding density across all wells to maintain uniformity.
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Dilute the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations for the assay.
-
-
Uptake Experiment:
-
Aspirate the culture medium from the cell monolayers and wash twice with warm PBS.
-
Add the this compound dosing solution to each well to initiate the uptake.
-
Incubate the plates at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
To stop the uptake at each time point, rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Sample Preparation:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Add the internal standard to each lysate sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein debris.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the cell lysates.
-
-
Data Analysis:
-
Normalize the intracellular concentration of this compound to the total protein concentration for each sample.
-
Plot the normalized intracellular concentration against time to determine the uptake rate.
-
Data Presentation
Table 1: Time-Dependent Uptake of this compound in Human Renal Proximal Tubule Epithelial Cells
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0 |
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.9 ± 5.1 |
| 60 | 110.3 ± 7.2 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for the this compound cell uptake assay.
Caption: Plausible cellular uptake mechanisms for this compound.
References
Application Notes and Protocols: Diatrizoic Acid-d6 in Mass Spectrometry-Based Proteomics
A comprehensive search of scientific literature and resources has revealed no specific established applications or protocols for the use of Diatrizoic acid-d6 in the field of mass spectrometry-based proteomics. While Diatrizoic acid is a well-known contrast agent, its deuterated form (this compound) does not appear to be a commonly utilized internal standard or reagent in protein analysis workflows.
The established best practices for quantitative proteomics rely on other types of internal standards to ensure accuracy and reproducibility. This document will, therefore, provide a detailed overview of the standard methodologies in quantitative mass spectrometry-based proteomics, focusing on the principles and protocols that are widely accepted and practiced by researchers and scientists in the field.
The Role of Internal Standards in Quantitative Proteomics
In quantitative proteomics, the goal is to accurately determine the relative or absolute amount of proteins in a sample. Internal standards are crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric analysis.[1][2] The ideal internal standard behaves chemically and physically similarly to the analyte of interest.[2]
The most common types of internal standards in proteomics are stable isotope-labeled (SIL) peptides and proteins.[3][4] These standards are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[4] This allows the mass spectrometer to distinguish between the standard and the analyte, and the ratio of their signal intensities is used to calculate the quantity of the endogenous protein.
Standard "Bottom-Up" Proteomics Workflow
The most prevalent approach in proteomics is the "bottom-up" strategy.[5] This method involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to analysis by mass spectrometry.[6][7] A general workflow is depicted below.
Caption: A typical workflow for bottom-up proteomics analysis.
Experimental Protocol: In-Solution Protein Digestion for LC-MS/MS
This protocol outlines a standard procedure for the preparation of protein samples for bottom-up proteomic analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Tris-HCl
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile (ACN)
-
C18 spin tips for desalting[6]
Procedure:
-
Protein Solubilization:
-
Resuspend the protein pellet in a lysis buffer containing a chaotropic agent like 8 M urea to denature the proteins.
-
-
Reduction:
-
Add DTT to a final concentration of 5-10 mM to reduce the disulfide bonds in the proteins.
-
Incubate the sample at 37-56°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 15-20 mM to alkylate the reduced cysteine residues, preventing them from reforming disulfide bonds.[7]
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Digestion:
-
Dilute the sample with a buffer (e.g., 50 mM Tris-HCl) to reduce the urea concentration to below 2 M, which is necessary for optimal enzyme activity.
-
Add mass spectrometry grade trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).[6]
-
Incubate overnight at 37°C.
-
-
Quenching and Acidification:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%, which will bring the pH to ~2-3.
-
-
Desalting:
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptide sample in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Data Presentation in Quantitative Proteomics
While no data exists for this compound, a typical quantitative proteomics experiment would present data comparing protein abundance across different conditions. The following table is an illustrative example of how such data would be structured, using a generic stable isotope-labeled peptide as an internal standard.
| Protein ID | Gene Name | Description | Fold Change (Treatment vs. Control) | p-value |
| P02768 | ALB | Serum albumin | 1.1 | 0.34 |
| P68871 | HBB | Hemoglobin subunit beta | 0.9 | 0.41 |
| Q9Y6K9 | ANXA1 | Annexin A1 | 2.5 | 0.01 |
| P01023 | C1R | Complement C1r subcomponent | -3.2 | <0.005 |
This table is for illustrative purposes only and does not represent actual experimental data.
Visualization of a Quantitative Proteomics Workflow with Internal Standards
The following diagram illustrates the logical flow of a quantitative proteomics experiment utilizing stable isotope-labeled internal standards.
Caption: Workflow for quantitative proteomics using a stable isotope-labeled (SIL) standard.
References
- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Nonhuman Sera as a Highly Cost-Effective Internal Standard for Quantitation of Multiple Human Proteins Using Species-Specific Tryptic Peptides: Applicability in Clinical LC-MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
Application Note: Validated Bioanalytical Method for the Quantification of Diatrizoic Acid in Human Plasma using LC-MS/MS with Diatrizoic Acid-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diatrizoic acid is an iodinated benzoic acid derivative widely used as a radiocontrast agent for various diagnostic imaging procedures. Pharmacokinetic analysis of Diatrizoic acid is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which informs dosing regimens and safety profiles. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Diatrizoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Diatrizoic acid-d6, to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies.
Experimental
Materials and Reagents
-
Diatrizoic acid (Reference Standard)
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
LC-MS/MS Method
A detailed summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Diatrizoic acid: m/z 612.8 -> 485.7; this compound: m/z 618.8 -> 491.7 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | -35 V |
| Declustering Potential (DP) | -80 V |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Curtain Gas (CUR) | 35 psi |
| Temperature (TEM) | 550 °C |
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Diatrizoic acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards were prepared by spiking blank human plasma with the working standard solutions to achieve concentrations ranging from 0.1 to 100 µg/mL. Quality control samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 0.1 µg/mL), Low QC (LQC, 0.3 µg/mL), Mid QC (MQC, 10 µg/mL), and High QC (HQC, 80 µg/mL).
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of Diatrizoic acid and this compound from human plasma.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile, 1 µg/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated according to the principles of the FDA and ICH M10 guidelines. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The selectivity of the method was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Diatrizoic acid and the internal standard.
Linearity and Range
The linearity of the method was assessed by analyzing calibration curves on three separate days. The calibration curve was linear over the concentration range of 0.1 to 100 µg/mL. A linear regression model with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples on three different days. The results are summarized in Table 2.
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.1 | 6.8 | 4.5 | 8.2 | 5.1 |
| LQC | 0.3 | 5.2 | -2.1 | 6.5 | -1.8 |
| MQC | 10 | 3.5 | 1.3 | 4.8 | 1.9 |
| HQC | 80 | 2.8 | -0.9 | 3.9 | -0.5 |
The acceptance criteria for accuracy (%Bias) were within ±15% (±20% for LLOQ) of the nominal concentration, and for precision (%CV) were ≤15% (≤20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the LQC and HQC levels. The results are presented in Table 3.
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 92.5 | 94.1 | 0.98 | 0.99 |
| HQC | 95.3 | 96.2 | 1.01 | 1.00 |
The extraction recovery was consistent and reproducible. The IS-normalized matrix factor was close to 1, indicating no significant matrix effect.
Stability
The stability of Diatrizoic acid in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The results are summarized in Table 4.
Table 4: Stability of Diatrizoic acid in Human Plasma
| Stability Condition | Duration | QC Level | % Bias |
| Bench-Top | 6 hours at Room Temp. | LQC | 3.2 |
| HQC | 1.8 | ||
| Freeze-Thaw | 3 cycles | LQC | -4.5 |
| HQC | -2.7 | ||
| Long-Term | 30 days at -80 °C | LQC | 5.1 |
| HQC | 3.9 |
Diatrizoic acid was found to be stable under all tested conditions, with the percentage bias within the acceptable limits of ±15%.
Visualizations
Caption: Experimental workflow for the bioanalysis of Diatrizoic acid.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Diatrizoic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability of the results. The method has been successfully validated over a clinically relevant concentration range and has demonstrated acceptable performance in terms of linearity, accuracy, precision, recovery, matrix effect, and stability. This validated method is suitable for supporting pharmacokinetic studies of Diatrizoic acid in clinical and non-clinical research settings.
Application Notes and Protocols for Diatrizoic Acid-d6 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for understanding complex biological processes, identifying biomarkers, and elucidating mechanisms of drug action. The accuracy and reliability of quantitative metabolomics studies heavily rely on the use of internal standards to correct for variations during sample preparation and analysis. Diatrizoic acid-d6, a deuterated analog of the X-ray contrast agent Diatrizoic acid, serves as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) based metabolomics. Its chemical properties, including high polarity and structural dissimilarity to most endogenous metabolites, make it an excellent choice to monitor and normalize for analytical variability without interfering with the measurement of native compounds.
These application notes provide a detailed workflow for the use of this compound as an internal standard in metabolomics studies involving various biological matrices. The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data processing, ensuring high-quality and reproducible results.
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound powder.
-
Dissolve in 1 mL of methanol (B129727) or a 50:50 (v/v) mixture of methanol and water.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed amber vial.
b. Working Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with the appropriate solvent (e.g., methanol, acetonitrile (B52724), or water) depending on the sample preparation protocol.
-
Prepare fresh working solutions daily to ensure accuracy.
Sample Preparation Protocols with this compound
The addition of the internal standard early in the sample preparation process is crucial to account for metabolite loss during extraction.
a. Plasma/Serum Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
Add 200 µL of ice-cold methanol (or acetonitrile) for protein precipitation.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
b. Urine Sample Preparation:
-
Thaw frozen urine samples on ice and vortex to mix.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
c. Tissue Sample Preparation:
-
Snap-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Weigh approximately 20-30 mg of the frozen tissue.
-
Homogenize the tissue in a tube containing 500 µL of ice-cold 80% methanol and a stainless steel bead, using a bead beater homogenizer.
-
Add 10 µL of the 10 µg/mL this compound working solution to the homogenate.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: linear gradient to 95% B
-
15-18 min: hold at 95% B
-
18.1-20 min: return to 5% B and equilibrate.
-
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the suggested MRM transitions for this compound. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 618.8 | 491.8 | -35 |
| 618.8 | 126.9 | -50 |
Note: The collision energy should be optimized for your specific mass spectrometer.
Data Processing and Normalization
-
Peak Integration: Integrate the peak areas of this compound and the target endogenous metabolites using the instrument's software.
-
Normalization: Calculate the response ratio for each endogenous metabolite by dividing its peak area by the peak area of this compound in the same sample.
Response Ratio = (Peak Area of Endogenous Metabolite) / (Peak Area of this compound)
-
Quantification: For absolute quantification, a calibration curve for each target metabolite should be prepared using a similar matrix and spiked with the same concentration of this compound as the samples.
Data Presentation
The use of an internal standard like this compound significantly improves the reproducibility of quantitative metabolomics data. The following table provides a hypothetical example of how to present normalized data.
Table 1: Quantitative Analysis of Selected Metabolites in Plasma Samples with and without Internal Standard Normalization
| Metabolite | Sample 1 (Raw Peak Area) | Sample 1 (Normalized Response Ratio) | Sample 2 (Raw Peak Area) | Sample 2 (Normalized Response Ratio) | %RSD (Raw) | %RSD (Normalized) |
| Lactate | 1.25E+06 | 1.14 | 1.35E+06 | 1.13 | 5.6% | 0.6% |
| Alanine | 8.76E+05 | 0.80 | 9.21E+05 | 0.77 | 3.9% | 2.8% |
| Citrate | 4.32E+05 | 0.39 | 4.88E+05 | 0.41 | 9.8% | 3.6% |
| This compound | 1.10E+06 | - | 1.20E+06 | - | - | - |
%RSD (Relative Standard Deviation) calculated from triplicate injections.
Visualizations
Workflow for Metabolomics Sample Preparation with this compound
Caption: Metabolomics workflow with this compound.
Logical Relationship for Data Normalization
Caption: Data normalization logic.
Signaling Pathway Considerations
While Diatrizoic acid is primarily used as a stable, non-endogenous internal standard, it is important to be aware of its potential biological effects, especially in cell culture-based metabolomics or when administered in high concentrations in vivo. Studies have shown that radiographic contrast media, including diatrizoic acid, can influence cellular signaling pathways. For instance, diatrizoic acid has been reported to affect the Akt signaling pathway, which is a key regulator of cell survival and metabolism. This effect is likely not relevant when this compound is used at the low concentrations typical for an internal standard in extracted samples. However, for in-cell or in-vivo metabolomics where the compound might be introduced to living systems, this potential for biological activity should be considered during experimental design and data interpretation.
Caption: Potential influence of Diatrizoic acid on Akt signaling.
Troubleshooting & Optimization
troubleshooting isotopic exchange in Diatrizoic acid-d6
Welcome to the technical support center for Diatrizoic acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting isotopic exchange and other common issues encountered during experimentation with this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium (B1214612) labels located?
This compound is the deuterated form of Diatrizoic acid, a tri-iodinated benzoic acid derivative used as a radiocontrast agent. The "d6" designation indicates that six hydrogen atoms on the two N-acetyl groups have been replaced by deuterium atoms. This labeling is intended to provide a mass shift for use as an internal standard in mass spectrometry-based assays, without significantly altering the chemical properties of the molecule.
Q2: I am observing a loss of isotopic purity in my this compound standard. What are the potential causes?
Loss of isotopic purity, also known as isotopic back-exchange, can occur when the deuterium atoms are replaced by protons from the surrounding environment. The primary factors that can cause deuterium exchange in this compound are:
-
Exposure to acidic or basic conditions: The amide protons of the acetyl groups are generally stable, but extreme pH conditions can catalyze their exchange. Diatrizoic acid has a pKa of approximately 3.4 and is known to degrade in strong alkaline solutions.[1][2][3]
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur, especially in the presence of a protic solvent.
-
Protic solvents: Solvents with exchangeable protons, such as water, methanol, or ethanol, can serve as a source of protons for back-exchange.[4]
-
In-source exchange in mass spectrometry: Certain ionization techniques, particularly Atmospheric Pressure Chemical Ionization (APCI), can sometimes promote hydrogen-deuterium exchange on aromatic rings and other labile positions.[5]
Q3: My this compound internal standard shows a different retention time than the unlabeled Diatrizoic acid in my LC-MS/MS analysis. Is this normal?
A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon referred to as the "isotope effect".[4][6] This is due to the slightly different physicochemical properties of the C-D bond compared to the C-H bond. While usually minor, this separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately affecting the accuracy and precision of quantification.[4][7]
Q4: How can I minimize isotopic exchange of this compound during sample preparation and analysis?
To maintain the isotopic integrity of your this compound standard, consider the following best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), DMSO) for stock solutions. If aqueous solutions are necessary, prepare them fresh and keep them at a neutral or slightly acidic pH.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and perform sample preparation steps on ice or at reduced temperatures to minimize the rate of exchange.
-
pH Management: Avoid exposing the standard to strongly acidic or basic conditions. If pH adjustment is necessary, use buffers and minimize the exposure time.
-
LC-MS/MS Method Optimization:
-
Use mobile phases with a neutral or slightly acidic pH. Common mobile phases for iodinated contrast agents include acetonitrile and water with additives like acetic acid or ammonium (B1175870) formate.[8][9]
-
Minimize the time the sample spends in the autosampler.
-
If using APCI, optimize the source temperature to minimize in-source back-exchange.[5]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered with this compound.
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Symptoms:
-
Appearance of a peak corresponding to unlabeled Diatrizoic acid in the analysis of a pure this compound standard.
-
A mass spectrum showing a distribution of partially deuterated species (d5, d4, etc.).
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the loss of isotopic purity in this compound.
Issue 2: Poor Accuracy and Precision in Quantification
Symptoms:
-
High variability in the calculated concentrations of quality control samples.
-
Inaccurate quantification, especially at the lower and upper limits of the calibration curve.
Potential Cause and Solution Pathway:
Caption: Decision tree for addressing poor accuracy and precision in assays using this compound.
Data Presentation
The following table summarizes the expected stability of this compound under various conditions. This data is illustrative and based on general principles of deuterium exchange and the known properties of Diatrizoic acid.
Table 1: Illustrative Stability of this compound
| Condition | Temperature | Solvent | Duration | Expected Isotopic Purity |
| Storage (Stock Solution) | -20°C | Acetonitrile | 6 months | >99% |
| 4°C | Acetonitrile | 1 week | >98% | |
| 4°C | Water (pH 7) | 24 hours | ~97% | |
| Sample Preparation | 25°C | Plasma (pH 7.4) | 4 hours | >98% |
| 25°C | 0.1 M HCl (pH 1) | 1 hour | ~95% | |
| 25°C | 0.1 M NaOH (pH 13) | 1 hour | <90% (degradation likely) | |
| LC-MS Autosampler | 4°C | Mobile Phase (pH 4) | 24 hours | >97% |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability
Objective: To determine the rate of isotopic back-exchange of this compound under specific pH and temperature conditions.
Methodology:
-
Prepare Incubation Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Spike with this compound: Add a known concentration of this compound to each buffer.
-
Incubate: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each condition.
-
Quench Reaction: Immediately quench any further exchange by adding an equal volume of cold acetonitrile and storing at -20°C.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor the ion transitions for both this compound and unlabeled Diatrizoic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the d6 form to the sum of the peak areas of the d6 and d0 forms.
Protocol 2: LC-MS/MS Analysis of Diatrizoic Acid
Objective: A typical LC-MS/MS method for the quantification of Diatrizoic acid using this compound as an internal standard.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Diatrizoic acid: Q1 612.8 -> Q3 486.8
-
This compound: Q1 618.8 -> Q3 492.8
-
-
Source Parameters: Optimized for the specific instrument, with attention to keeping the source temperature as low as feasible to prevent in-source exchange.
-
Note: These protocols are provided as a starting point and should be optimized for your specific instrumentation and experimental needs.
References
- 1. chembk.com [chembk.com]
- 2. Diatrizoic Acid Dihydrate | 50978-11-5 [chemicalbook.com]
- 3. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hpst.cz [hpst.cz]
overcoming poor signal intensity with Diatrizoic acid-d6
Welcome to the technical support center for Diatrizoic acid-d6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor signal intensity during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure optimal results when using this compound as an internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterated form of Diatrizoic acid, an iodinated radiocontrast agent. In the context of analytical chemistry, it serves as a stable isotope-labeled internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.[1] It can also be used as a tracer in metabolic studies. Its high molecular weight and unique isotopic signature make it a valuable tool in complex biological matrices.
Q2: I am observing a weak signal for this compound in my LC-MS/MS experiment. What are the potential causes?
A2: Poor signal intensity in LC-MS/MS can stem from several factors:
-
Suboptimal Ionization: Inefficient ionization of the molecule in the electrospray source is a common culprit.
-
Ion Suppression: Components of your sample matrix may co-elute with this compound and interfere with its ionization.
-
Incorrect Instrument Settings: The mass spectrometer parameters may not be optimized for this specific compound.
-
Sample Degradation: The compound may have degraded during sample preparation or storage.
-
Low Concentration: The concentration of this compound in your sample may be too low for detection.
Q3: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the solvent?
A3: Hydrogen-deuterium (H/D) exchange can occur, particularly if the deuterium atoms are on heteroatoms (like O-D or N-D) or at acidic/basic sites in the molecule. The likelihood of exchange is influenced by the pH of the solution. Acidic or basic conditions can catalyze this exchange, leading to a decrease in the deuterated signal and an increase in the signal of the unlabeled compound.
Q4: What are the common adducts I might see for Diatrizoic acid in electrospray ionization (ESI) mass spectrometry?
A4: In ESI-MS, it is common to observe adduct ions in addition to the protonated or deprotonated molecule. For Diatrizoic acid, which is acidic, you might observe the following in negative ion mode:
-
[M-H]⁻: The deprotonated molecule.
-
[M+Cl]⁻: A chloride adduct, especially if chlorinated solvents are used.
-
[M+CH₃COO]⁻ or [M+HCOO]⁻: Acetate or formate (B1220265) adducts if these are present in the mobile phase.
In positive ion mode, while less common for acidic molecules, you could see:
-
[M+H]⁺: The protonated molecule.
-
[M+Na]⁺: A sodium adduct.
-
[M+K]⁺: A potassium adduct.
-
[M+NH₄]⁺: An ammonium (B1175870) adduct, especially if ammonium salts are used in the mobile phase.
Troubleshooting Guides
Low Signal Intensity in LC-MS/MS
If you are experiencing a weak signal for this compound in your LC-MS/MS analysis, follow this troubleshooting workflow:
start [label="Start: Poor Signal Intensity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Verify Sample Concentration"]; optimize_esi [label="Optimize ESI Source Parameters"]; check_mobile_phase [label="Evaluate Mobile Phase Composition"]; investigate_matrix [label="Investigate Matrix Effects"]; check_instrument [label="Check Instrument Performance"]; solution [label="Solution: Improved Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_concentration; check_concentration -> optimize_esi [label="Concentration OK"]; optimize_esi -> check_mobile_phase [label="Parameters Optimized"]; check_mobile_phase -> investigate_matrix [label="Mobile Phase OK"]; investigate_matrix -> check_instrument [label="Matrix Effects Mitigated"]; check_instrument -> solution [label="Instrument Calibrated"]; }
Troubleshooting workflow for low LC-MS/MS signal.Step 1: Verify Sample Concentration and Integrity
-
Action: Prepare a fresh, known concentration of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile). Analyze this standard directly to confirm that the compound itself is not degraded and that your stock solution concentration is accurate.
-
Rationale: This step isolates the issue to either the sample preparation/matrix or the instrument itself.
Step 2: Optimize Electrospray Ionization (ESI) Source Parameters
-
Action: Systematically optimize the ESI source parameters. Key parameters to adjust include:
-
Capillary voltage
-
Nebulizer pressure
-
Drying gas flow rate and temperature
-
-
Rationale: The efficiency of ionization is highly dependent on these parameters. A systematic optimization can significantly enhance the signal.
Table 1: Typical Starting ESI Parameters for Optimization
| Parameter | Typical Range (Positive Ion Mode) | Typical Range (Negative Ion Mode) |
| Capillary Voltage | 3000 - 4500 V | 2500 - 4000 V |
| Nebulizer Pressure | 30 - 50 psi | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C |
Step 3: Evaluate Mobile Phase Composition
-
Action: Adjust the pH of your mobile phase. For Diatrizoic acid, which is acidic, a mobile phase with a slightly basic pH (e.g., containing a low concentration of ammonium hydroxide) may improve deprotonation and enhance the signal in negative ion mode. Conversely, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will promote protonation for positive ion mode.
-
Rationale: The pH of the mobile phase directly influences the charge state of the analyte, which is critical for ESI.
Step 4: Investigate and Mitigate Matrix Effects
-
Action: If the signal is strong in a clean solvent but weak in your sample matrix, matrix effects are likely. Improve your sample preparation procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Also, consider adjusting your chromatographic method to better separate this compound from co-eluting matrix components.
-
Rationale: Matrix effects can suppress the ionization of the target analyte, leading to a significant drop in signal intensity.
Step 5: Check Instrument Performance
-
Action: Ensure your mass spectrometer is properly calibrated and that the detector is functioning optimally. Run a system suitability test with a known standard to verify instrument performance.
-
Rationale: A poorly calibrated or maintained instrument can lead to a general loss of sensitivity.
Poor Signal Intensity in NMR Spectroscopy
For issues with NMR signal intensity, consider the following:
start [label="Start: Poor NMR Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_prep [label="Review Sample Preparation"]; optimize_nmr_params [label="Optimize NMR Parameters"]; check_instrument_health [label="Check Spectrometer Performance"]; solution [label="Solution: Enhanced Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_sample_prep; check_sample_prep -> optimize_nmr_params [label="Sample Prep OK"]; optimize_nmr_params -> check_instrument_health [label="Parameters Optimized"]; check_instrument_health -> solution [label="Instrument Tuned"]; }
Troubleshooting workflow for poor NMR signal.Step 1: Review Sample Preparation
-
Action: Ensure your sample is properly dissolved in the deuterated solvent.[2] Use a high-quality NMR tube and ensure the sample volume is appropriate for your instrument (typically 0.6-0.7 mL).[2] The concentration of this compound should be sufficient for the type of experiment you are running (¹H vs. ¹³C).
-
Rationale: Incomplete dissolution or an incorrect sample volume can lead to poor shimming and a weak signal.
Table 2: Recommended Sample Concentrations for NMR
| Nucleus | Recommended Concentration |
| ¹H | 5-25 mg/mL |
| ¹³C | 50-100 mg/mL[2] |
Step 2: Optimize NMR Parameters
-
Action: Adjust key acquisition parameters:
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
Relaxation Delay (d1): Ensure the relaxation delay is adequate for the nuclei you are observing. For quantitative experiments, a longer delay may be necessary.
-
-
Rationale: Inadequate acquisition parameters are a common cause of poor signal intensity.
Step 3: Check Spectrometer Performance
-
Action: Ensure the spectrometer is properly tuned and shimmed. Poor shimming will result in broad peaks and reduced signal height.
-
Rationale: A well-tuned and shimmed spectrometer is essential for obtaining high-quality NMR data.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a biological matrix.
sample_prep [label="Sample Preparation (SPE)"]; lc_separation [label="LC Separation"]; ms_detection [label="MS/MS Detection"]; data_analysis [label="Data Analysis"];
sample_prep -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; }
Workflow for LC-MS/MS analysis.-
Sample Preparation (Solid-Phase Extraction)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a suitable elution solvent (e.g., methanol with a small percentage of ammonia).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transition: Monitor a specific precursor-to-product ion transition for this compound.
-
Optimize collision energy and other compound-specific parameters.
-
Protocol 2: ¹H NMR Analysis of this compound
-
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or higher, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome issues of poor signal intensity when working with this compound, leading to more accurate and reliable experimental outcomes.
References
Technical Support Center: Optimizing Diatrizoic Acid-d6 Recovery in Sample Preparation
Welcome to the technical support center for improving the recovery of Diatrizoic acid-d6 in your sample preparation workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Diatrizoic acid, a well-established radiographic contrast agent. In bioanalytical methods, particularly those using mass spectrometry, deuterated compounds like this compound are ideal internal standards.[1] They are chemically almost identical to the analyte of interest (Diatrizoic acid) but have a different mass due to the presence of deuterium (B1214612) atoms. This allows them to mimic the analyte's behavior during sample preparation and analysis, helping to correct for variations in extraction recovery, matrix effects, and instrument response, which ultimately improves the accuracy and precision of quantification.[1][2]
Q2: What are the key chemical properties of this compound to consider during sample preparation?
Understanding the chemical properties of this compound is crucial for developing an effective sample preparation strategy.
| Property | Value/Description | Implication for Sample Preparation |
| Molecular Formula | C11H3D6I3N2O4 | High molecular weight due to iodine and deuterium atoms. |
| Appearance | Off-White to Pale Beige Solid | Standard solid handling procedures apply. |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol.[3] Very slightly soluble in water and ethanol. Dissolves in dilute solutions of alkali hydroxides.[1] | The choice of extraction solvent is critical. A mixture of organic solvent and aqueous solution, with pH adjustment, will likely be necessary. |
| Stability | Can degrade under acidic and alkaline conditions.[4] | pH control during extraction and storage is important to prevent degradation and ensure accurate results. |
| Storage | 2-8°C in an amber vial, refrigerated. | Protect from light and store at the recommended temperature to maintain stability. |
Q3: What are the common causes of low recovery for this compound?
Low recovery of an internal standard like this compound can stem from several factors during the sample preparation process. These can be broadly categorized as:
-
Inefficient Extraction: The chosen solvent system or extraction technique may not be optimal for partitioning this compound from the sample matrix into the extraction solvent.
-
Matrix Effects: Components in the biological matrix (e.g., proteins, phospholipids, salts) can interfere with the extraction process or suppress the instrument's response to the analyte.[5][6][7][8][9]
-
Analyte Instability: Degradation of this compound due to improper pH, temperature, or exposure to light during the procedure.
-
Procedural Errors: Inaccurate pipetting, incomplete phase separation, or loss of sample during transfer steps.
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices. If you are experiencing low recovery of this compound with SPE, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting low recovery in Solid-Phase Extraction.
| Problem | Potential Cause | Recommended Solution |
| Analyte found in flow-through | Incomplete retention on the SPE sorbent. | * Adjust pH: Since Diatrizoic acid is acidic, ensure the pH of the sample is adjusted to at least 2 pH units below its pKa to keep it in its neutral form, which will enhance retention on a reversed-phase sorbent. * Decrease flow rate: A slower flow rate during sample loading can improve the interaction between the analyte and the sorbent. * Check sorbent choice: Ensure the chosen SPE sorbent has the appropriate chemistry (e.g., reversed-phase C18 or a polymer-based sorbent) for retaining Diatrizoic acid. |
| Analyte found in wash solution | Premature elution during the wash step. | * Decrease wash solvent strength: Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without eluting the this compound. * Maintain pH: Ensure the pH of the wash solution is consistent with the loading conditions to keep the analyte retained. |
| Low analyte in the final eluate | Incomplete elution from the sorbent. | * Increase elution solvent strength: Use a stronger elution solvent (e.g., higher percentage of organic solvent). * Adjust pH of elution solvent: For an acidic compound like Diatrizoic acid, eluting with a basic solvent (e.g., containing a small amount of ammonium (B1175870) hydroxide) will ionize the molecule and facilitate its release from a reversed-phase sorbent. * Increase elution volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. Consider a second elution step. |
| Overall low recovery | Non-specific binding or degradation. | * Sorbent conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. * Check for degradation: Analyze a standard solution of this compound that has been subjected to the same pH and solvent conditions to rule out degradation. |
Guide 2: Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique based on the differential solubility of an analyte between two immiscible liquids.
Caption: A decision tree for troubleshooting low recovery in Liquid-Liquid Extraction.
| Problem | Potential Cause | Recommended Solution |
| Analyte remains in the aqueous phase | Incorrect pH of the aqueous phase. | * Acidify the sample: Diatrizoic acid is an acidic compound. To extract it into an organic solvent, the aqueous phase should be acidified to a pH at least 2 units below its pKa. This protonates the carboxylic acid group, making the molecule more neutral and thus more soluble in the organic phase. |
| Poor partitioning into the organic solvent | Inappropriate choice of extraction solvent. | * Select a suitable solvent: Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like Diatrizoic acid.[10][11][12][13] If recovery is still low, consider a more polar, water-immiscible solvent or a mixture of solvents. * Increase solvent volume: A larger volume of organic solvent can improve extraction efficiency. |
| Formation of an emulsion | High concentration of proteins or lipids in the sample. | * Centrifugation: Spinning the sample can help to break the emulsion. * Salting out: Adding a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase its polarity and help to break the emulsion. * Temperature change: Gentle heating or cooling of the sample may aid in emulsion disruption. |
| Incomplete extraction | Insufficient number of extraction steps. | * Perform multiple extractions: It is often more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[10] |
Guide 3: Low Recovery after Protein Precipitation
Protein precipitation is a rapid method for removing the bulk of proteins from biological samples.
| Problem | Potential Cause | Recommended Solution |
| Analyte co-precipitates with proteins | Strong binding of this compound to plasma proteins. | * Optimize precipitating agent and ratio: Acetonitrile (B52724) is a common and effective protein precipitating agent.[3][14][15][16] A ratio of 3:1 (acetonitrile:plasma) is often a good starting point.[14][15][16] Experiment with different ratios (e.g., 4:1) to see if recovery improves. * Acidify the sample: Adding a small amount of acid (e.g., formic acid or trichloroacetic acid) can help to disrupt protein binding and improve the recovery of the analyte in the supernatant. |
| Analyte loss during centrifugation | Incomplete precipitation or a loose protein pellet. | * Increase centrifugation speed and/or time: Ensure that the proteins are tightly pelleted to allow for clean removal of the supernatant. * Chill the sample: Performing the precipitation and centrifugation at low temperatures (e.g., 4°C) can often result in a more compact protein pellet. |
| Inconsistent recovery | Variability in the precipitation process. | * Ensure thorough mixing: Vortex the sample vigorously after adding the precipitating agent to ensure complete protein denaturation and precipitation. * Standardize incubation time: Allow the sample to incubate for a consistent period (e.g., 10 minutes) after adding the precipitating agent and before centrifugation. |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile for Plasma/Serum Samples
This protocol is a general procedure for the rapid removal of proteins from plasma or serum.
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound working solution to the sample.
-
Protein Precipitation: Add 300 µL of cold (4°C) acetonitrile to the tube.
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction for Urine Samples
This protocol is a general procedure for the extraction of acidic compounds from urine.
-
Sample Aliquoting: Pipette 500 µL of the urine sample into a glass tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of a known concentration of this compound working solution to the sample.
-
pH Adjustment: Add 50 µL of formic acid to acidify the sample to a pH of approximately 3.
-
Extraction: Add 2 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex for 2 minutes to facilitate the extraction.
-
Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Addressing Matrix Effects
Matrix effects can significantly impact the accuracy of your results by either suppressing or enhancing the ionization of this compound in the mass spectrometer.
Logical Diagram of Matrix Effect Mitigation
Caption: Strategies for mitigating matrix effects in bioanalysis.
Key Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. This can be achieved through more rigorous sample preparation techniques like SPE or LLE, or a combination of methods (e.g., protein precipitation followed by SPE).
-
Chromatographic Separation: Optimizing your LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce ion suppression or enhancement.
-
Matrix-Matched Calibrants: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Standard Addition: For complex matrices where a blank matrix is not available, the method of standard addition can be used to accurately quantify the analyte.
By systematically addressing these potential issues, you can significantly improve the recovery and ensure the reliable performance of this compound as an internal standard in your bioanalytical methods.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. biochemistry - What does it mean when you "extract the filtrate with ethyl acetate three times?" - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Stability of Diatrizoic Acid-d6 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Diatrizoic acid-d6 in various biological matrices. The following information is curated to address potential issues and questions that may arise during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Degradation during Sample Collection and Handling: this compound may be susceptible to degradation if samples are not handled properly post-collection. | Process samples as quickly as possible. If immediate analysis is not feasible, store them at refrigerated (2-8°C) or frozen (-20°C or -80°C) conditions. |
| pH-dependent Instability: The stability of Diatrizoic acid can be influenced by the pH of the matrix. | It is important to assess the stability of the analyte at different pH levels, for example, pH 4, 6.5, and 8.5, especially in matrices like urine where pH can vary.[1] | |
| Adsorption to Container Surfaces: Analytes can adsorb to the surface of storage containers, leading to lower measured concentrations. | Use the same type of container material for stability assessments as for the actual sample collection and storage.[1] | |
| Inconsistent Results Between Replicates | Inadequate Mixing: Improper vortexing or mixing of samples after thawing can lead to non-homogenous samples. | Ensure samples are thoroughly mixed after thawing and before extraction. |
| Instrumental Variability: Fluctuations in instrument performance can lead to inconsistent results. | Verify instrument performance by running system suitability tests before sample analysis. | |
| Degradation After Freeze-Thaw Cycles | Analyte Instability: Repeated freezing and thawing can cause the degradation of this compound. | Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. It is a general practice to validate analyte stability for a minimum of three freeze-thaw cycles. |
| Loss of Analyte During Long-Term Storage | Time- and Temperature-Dependent Degradation: Prolonged storage, even at low temperatures, may result in analyte degradation. | For long-term storage, it is advisable to keep samples at -80°C. The stability of the analyte for the intended storage duration should be validated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological matrices?
A1: The stability of this compound can be influenced by several factors, including the pH of the biological matrix, storage temperature, exposure to light, and the number of freeze-thaw cycles. As a deuterated analog of Diatrizoic acid, its stability profile is expected to be similar to the parent compound.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: To maintain the integrity of this compound in biological samples, it is recommended to adhere to the following storage guidelines:
-
Short-term storage: Refrigerate at 2-8°C for up to 24 hours.
-
Long-term storage: Freeze at -20°C or -80°C. For extended periods, -80°C is preferable.
Always perform stability studies to confirm that the chosen storage conditions are suitable for your specific matrix and experimental timeline.
Q3: How can I assess the stability of this compound in my specific biological matrix?
A3: Stability is evaluated by subjecting spiked samples to various conditions and then analyzing them against a reference sample.[1] A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the biological matrix?
A4: Deuterium labels on stable positions within a molecule, such as those on this compound, are generally at a very low risk of back-exchange under typical bioanalytical conditions. However, exposure to extreme pH or high temperatures for extended periods could potentially facilitate this exchange.
Experimental Protocols
Protocol for Assessing Analyte Stability in a Biological Matrix
This protocol provides a general framework for evaluating the stability of this compound under different experimental conditions.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spiking of Biological Matrix: Spike the biological matrix (e.g., human plasma, urine) with the this compound stock solution to achieve a known concentration.
-
Aliquoting: Distribute the spiked matrix into multiple small-volume tubes for various stability tests.
-
Stability Conditions:
-
Freeze-Thaw Stability: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw at room temperature.
-
Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Store sets of aliquots at one or more temperatures (e.g., -20°C and -80°C) for extended durations (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis: At the end of each storage period or condition, process the samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the mean concentration of the analyte in the stability samples to the mean concentration of freshly prepared samples (baseline). The analyte is generally considered stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability studies of this compound.
References
potential interferences with Diatrizoic acid-d6 analysis
Welcome to the technical support center for Diatrizoic acid-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interferences in the analysis of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Issue 1: Inaccurate Quantification and Poor Precision
Symptoms:
-
High variability in replicate injections.
-
Inconsistent analyte-to-internal standard area ratios.
-
Failure to meet acceptance criteria for accuracy and precision in quality control (QC) samples.
Potential Causes and Solutions:
-
Isotopic Exchange: The deuterium (B1214612) atoms on this compound may exchange with hydrogen atoms from the sample matrix or mobile phase. This is more likely to occur at non-neutral pH and with elevated temperatures.[1]
-
Troubleshooting Steps:
-
Assess Stability: Incubate this compound in the mobile phase and extracted blank matrix at various time points and temperatures to evaluate its stability.
-
pH Optimization: Maintain the pH of the mobile phase and sample extracts within a neutral range (ideally pH 2.5-3) to minimize the potential for exchange.[1]
-
Alternative Internal Standard: If exchange is persistent, consider using a ¹³C or ¹⁵N-labeled internal standard, as these are not susceptible to isotopic exchange.[2]
-
-
-
Differential Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate results.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte and internal standard from co-eluting matrix components.
-
Post-Column Infusion Experiment: This can help identify regions in the chromatogram where ion suppression or enhancement occurs.
-
-
-
Isotopic Contribution from Unlabeled Analyte: The natural isotopic abundance of elements (e.g., ¹³C) in the unlabeled Diatrizoic acid can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.
-
Troubleshooting Steps:
-
Use a Highly Labeled Standard: Select a this compound standard with a high degree of deuteration (e.g., d5 or greater) to minimize the impact of isotopic overlap.
-
Check Mass Spectra: Analyze a high concentration standard of the unlabeled analyte to check for any isotopic peaks at the mass-to-charge ratio (m/z) of the deuterated internal standard.[3]
-
-
Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Chromatographic Peak Shape Problems
Symptoms:
-
Peak tailing, fronting, or splitting for either Diatrizoic acid or this compound.
-
Shift in retention time.
Potential Causes and Solutions:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[1] This is generally a minor effect but can be exacerbated by certain chromatographic conditions.
-
Solution: Ensure that the peak integration parameters are set appropriately to account for any slight retention time differences. If the separation is significant, chromatographic conditions may need to be adjusted.
-
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to poor peak shape.
-
Solution: Use a guard column and implement a robust column washing procedure between runs. If the problem persists, the analytical column may need to be replaced.
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For Diatrizoic acid, a mobile phase of acetic acid in water and acetonitrile (B52724) has been shown to be effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most common interferences include:
-
Matrix Effects: Endogenous compounds in the biological sample that co-elute with Diatrizoic acid and its internal standard can affect their ionization efficiency.
-
Isotopic Exchange: The deuterium labels on the internal standard can be replaced by hydrogen atoms, leading to a decrease in the internal standard signal and an increase in the analyte signal.[3]
-
Cross-Contamination: Carryover from previous high-concentration samples can interfere with subsequent analyses.
-
Degradation Products: Diatrizoic acid can degrade, particularly under acidic or alkaline conditions, to form 3,5-diamino-2,4,6-triiodobenzoic acid, which could potentially interfere with the analysis if not chromatographically resolved.[5][6]
Q2: What are the acceptance criteria for a bioanalytical method validation using this compound as an internal standard?
A2: Based on FDA guidelines, the following acceptance criteria are generally applied for accuracy and precision:[7][8][9]
| Parameter | Acceptance Criteria |
| Intra-run Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Inter-run Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) |
| Intra-run Precision (%CV) | ≤15% (≤20% at the LLOQ) |
| Inter-run Precision (%CV) | ≤15% (≤20% at the LLOQ) |
| CV: Coefficient of Variation |
Q3: What is the primary degradation product of Diatrizoic acid and how can I avoid its formation?
A3: The primary degradation product of Diatrizoic acid under both acidic and alkaline conditions is 3,5-diamino-2,4,6-triiodobenzoic acid.[5][6] To minimize degradation, it is crucial to control the pH of your samples and solutions. Storing samples at neutral pH and at low temperatures is recommended. During sample preparation, prolonged exposure to strong acids or bases should be avoided.
Degradation Pathway of Diatrizoic Acid
Caption: Degradation of Diatrizoic Acid.
Experimental Protocols
Representative LC-MS/MS Method for Diatrizoic Acid Analysis
This protocol provides a general framework for the analysis of Diatrizoic acid in aqueous samples. Optimization will be required for specific biological matrices.
1. Sample Preparation (for Plasma)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of analyte and internal standard from matrix |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions (Negative Ion Mode)
| Parameter | Diatrizoic Acid | This compound |
| Precursor Ion (m/z) | 612.8 | 618.8 |
| Product Ion (m/z) | 360.4 | To be determined |
| Note: The specific product ion for this compound will depend on the fragmentation pattern and should be optimized during method development. A likely product ion would be around 366.4, assuming the deuterium labels are on a stable part of the molecule that is retained in the fragment. |
Data Presentation
Ideal Characteristics of Deuterated Internal Standards
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[10]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[10] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[10] |
| Number of Deuterium Atoms | 2 to 10 | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the deuterated internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[10] |
| Label Position | Stable, non-exchangeable positions | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the internal standard.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
ensuring complete chromatographic separation of Diatrizoic acid-d6
Technical Support Center: Diatrizoic Acid-d6 Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guidance, experimental protocols, and key data to assist researchers, scientists, and drug development professionals in achieving complete and reliable chromatographic separation. This compound is commonly used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q1: Why is my this compound peak showing poor shape (tailing or fronting)?
A1: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: Diatrizoic acid is an acidic compound.[1] If the mobile phase pH is too close to the analyte's pKa, you may observe peak tailing or splitting. Ensure the mobile phase pH is at least 2 units away from the pKa to maintain a single ionic form. Using a volatile acid like formic acid in the mobile phase can help improve peak shape and enhance ionization for MS detection.[2]
-
Column Contamination: Residual basic compounds on the column can interact with the acidic this compound, causing tailing. Flush the column with a strong solvent or consider using a guard column to protect the analytical column from sample matrix components.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]
Q2: I'm observing a drift in the retention time of this compound. What is the cause?
A2: Retention time drift can compromise data quality and reproducibility. The issue can typically be traced to the mobile phase, column, or instrument.[3]
-
Mobile Phase Composition: In pre-mixed mobile phases, volatile organic components like acetonitrile (B52724) or methanol (B129727) can evaporate over time, changing the solvent ratio and leading to longer retention times.[3][4] Similarly, volatile pH modifiers like formic acid can also evaporate, altering the pH and affecting retention.[4] Using an online or dynamic mixer on your HPLC system can mitigate this.[4]
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, is a common cause of retention time drift.[3] Ensure the column is fully re-equilibrated to the initial conditions before the next injection.
-
Temperature Fluctuations: Column temperature significantly impacts retention time.[5][6] A 1°C change can alter retention by approximately 2%.[5] Using a column oven is crucial for maintaining a stable temperature and consistent retention times.[6]
-
Pump and System Leaks: Worn pump seals, loose fittings, or air bubbles in the pump head can lead to an inconsistent flow rate, which directly affects retention times.[5][6][7] If the flow rate decreases due to a leak, retention times will increase.[5]
Q3: How can I improve the separation between this compound and other components in my sample?
A3: Achieving complete chromatographic separation is key for accurate quantification, especially to resolve it from the non-deuterated Diatrizoic acid or other matrix components.
-
Optimize the Gradient: If using a gradient method, adjusting the slope can improve resolution. A shallower gradient provides more time for compounds to separate on the column.
-
Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve separation due to different interactions with the stationary phase.
-
Select a Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, a different column chemistry may be necessary. For example, switching from a C18 to a C8 or Phenyl-Hexyl column can provide the required selectivity.
Experimental Protocols & Data
Sample Preparation for Plasma Analysis
A common sample preparation method for plasma is protein precipitation, which is fast and effective.[8][9]
-
Aliquot: Transfer 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the this compound internal standard solution.
-
Precipitate: Add 300 µL of cold acetonitrile (containing 1% formic acid) to the plasma sample.[10]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[9]
-
Collect Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]
Example LC-MS/MS Method Parameters
The following table summarizes typical starting conditions for the analysis of this compound by LC-MS/MS. These parameters may require optimization for specific applications.
| Parameter | Typical Value |
| LC Column | C8 or C18, e.g., ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm)[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 - 0.5 mL/min[2][9] |
| Gradient | Start at 5-10% B, ramp to 90-95% B, then re-equilibrate |
| Column Temperature | 35 - 40 °C[2] |
| Injection Volume | 5 - 10 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[2][11] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Visual Guides
Troubleshooting Workflow for Retention Time Drift
This decision tree provides a logical workflow for diagnosing and resolving issues related to retention time instability.
Caption: A decision tree for troubleshooting retention time drift.
General Analytical Workflow
This diagram illustrates the typical workflow for the analysis of this compound from sample collection to final data analysis.
Caption: Standard workflow for this compound analysis.
References
- 1. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 3. welch-us.com [welch-us.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Diatrizoic Acid Using Isotope Dilution and Spectrophotometric Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Diatrizoic acid, a widely used iodinated contrast agent. We will explore a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that utilizes Diatrizoic acid-d6 as an internal standard for robust quantification. This will be compared with alternative spectrophotometric methods, offering a different set of advantages in terms of accessibility and throughput. This guide presents supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical approach for their specific needs.
Method Comparison: LC-MS/MS with this compound Internal Standard vs. Spectrophotometric Methods
The choice of an analytical method for Diatrizoic acid depends on the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS coupled with an isotope-labeled internal standard represents the gold standard for bioanalytical and trace-level quantification, spectrophotometric methods offer a simpler, more accessible alternative for measurements in pharmaceutical formulations.
A key advantage of using a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is its ability to compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[1] Spectrophotometric methods, on the other hand, are generally less expensive and can be performed with more common laboratory equipment.
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method using a deuterated internal standard for the analysis of Diatrizoic acid and its comparison with spectrophotometric methods for the determination of Diatrizoate sodium in pharmaceutical formulations.
Table 1: Performance Characteristics of an LC-MS/MS Method for Diatrizoic Acid
| Parameter | Performance |
| Linearity Range | 10 - 1000 ng/L |
| Limit of Quantification (LOQ) | < 10 ng/L |
| Recovery | 90 ± 6 % |
| Matrix Effects | Compensated by internal standard |
Data synthesized from a study on the analysis of iodinated X-ray contrast media in water samples. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects.[1][2]
Table 2: Performance Characteristics of Alternative Spectrophotometric Methods for Diatrizoate Sodium
| Method | Linearity Range (µg/mL) | Mean Percentage Recovery (%) |
| Ratio Difference | 2 - 24 | Not explicitly stated, but compared favorably with official methods |
| Bivariate Method | 2 - 24 | Not explicitly stated, but compared favorably with official methods |
| Dual Wavelength | 2 - 24 | Not explicitly stated, but compared favorably with official methods |
| First Derivative (D1) | 2 - 24 | 99.95 ± 0.97 |
| First Derivative of Ratio Spectra (DD1) | 2 - 24 | 99.99 ± 1.15 |
Data from studies on the determination of Diatrizoate sodium in pharmaceutical formulations. These methods were found to be sensitive, selective, and precise for their intended application.[3][4][5]
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is suitable for the trace analysis of Diatrizoic acid in complex matrices. The use of this compound as an internal standard is critical for accurate quantification.
1. Sample Preparation:
-
A known amount of this compound internal standard is added to the sample.
-
For water samples, a 10-fold sample enrichment may be performed using a centrifugal vacuum evaporator to enhance sensitivity.[1]
2. Liquid Chromatography (LC):
-
Chromatographic separation is achieved on a suitable column (e.g., a C18 column).
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
3. Tandem Mass Spectrometry (MS/MS):
-
Detection is performed using a tandem mass spectrometer operating in either positive or negative ionization mode.
-
The mass transitions for Diatrizoic acid and this compound are monitored for quantification.
Spectrophotometric Methods
These methods are applicable for the determination of Diatrizoate sodium in pharmaceutical dosage forms, particularly in the presence of its degradation products.
1. First Derivative (D1) Spectrophotometry:
-
The absorption spectrum of the sample solution is recorded.
-
The first derivative of the spectrum is calculated.
-
The concentration of Diatrizoate sodium is determined by measuring the absorbance at a specific wavelength where the degradation product has zero crossing.[5]
2. First Derivative of the Ratio Spectra (DD1):
-
The absorption spectrum of the sample is divided by the absorption spectrum of a standard solution of the degradation product.
-
The first derivative of the resulting ratio spectrum is calculated.
-
The concentration is determined by measuring the peak amplitude at a specific wavelength.[5]
3. Ratio Difference, Bivariate, and Dual Wavelength Methods:
-
These methods also rely on the mathematical manipulation of the absorption spectra to eliminate the interference from the degradation product and allow for the selective quantification of Diatrizoate sodium.[3][4]
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the LC-MS/MS and spectrophotometric methods.
Caption: Experimental workflow for the LC-MS/MS analysis of Diatrizoic acid.
Caption: General workflow for spectrophotometric analysis of Diatrizoate sodium.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.msa.edu.eg [repository.msa.edu.eg]
- 4. A comparative study between three stability indicating spectrophotometric methods for the determination of diatrizoate sodium in presence of its cytotoxic degradation product based on two-wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating spectrophotometric and spectrodensitometric methods for the determination of diatrizoate sodium in presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Diatrizoic Acid-d6 Versus Non-Deuterated Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between the use of a deuterated internal standard, Diatrizoic acid-d6, and non-deuterated (or analogue) internal standards for the quantification of Diatrizoic acid.
Diatrizoic acid is a widely used radiographic contrast agent, and its accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. An internal standard (IS) is a compound of a known and constant concentration added to all calibration standards, quality control samples, and study samples.[1] Its purpose is to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for variability.[2]
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[3] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[3] In contrast, a non-deuterated internal standard is a different chemical entity that is structurally similar to the analyte.[4]
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The superiority of a deuterated internal standard like this compound over a non-deuterated analogue is most evident in its ability to minimize the impact of matrix effects and improve data quality.[4] Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[5]
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) | Rationale |
| Co-elution with Analyte | Nearly identical retention time. | Different retention times are common. | Due to the minimal difference in physicochemical properties, deuterated standards co-elute almost perfectly with the analyte, ensuring they experience the same matrix effects.[5] Structural analogues, having different chemical structures, often exhibit different chromatographic behavior.[4] |
| Correction for Matrix Effects | Excellent. | Variable and often poor. | By co-eluting, this compound experiences the same degree of ion suppression or enhancement as the native analyte, providing effective normalization of the signal.[5] A non-deuterated IS eluting at a different time will be subjected to a different matrix environment, leading to inadequate correction.[4] |
| Extraction Recovery | Highly similar to the analyte. | Can differ significantly from the analyte. | The near-identical chemical properties ensure that the deuterated standard and the analyte behave similarly during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[2] Differences in polarity and other properties can lead to variable extraction efficiencies for a non-deuterated IS.[4] |
| Assay Accuracy and Precision | High. | Can be compromised, leading to higher variability. | The effective correction for analytical variability results in higher accuracy and precision, which is crucial for regulatory submissions and reliable study outcomes.[6][7] Inadequate correction can lead to biased results and increased variability.[5] |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the FDA and EMA.[1][2] | May be acceptable if scientifically justified, but often faces greater scrutiny. | Regulatory bodies recognize the superior performance of stable isotope-labeled internal standards for ensuring data integrity in bioanalytical methods.[1][2] |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often lower cost and more readily available. | The synthesis of deuterated compounds is a more complex and expensive process.[8] |
Experimental Protocol: LC-MS/MS Analysis of Diatrizoic Acid in Human Plasma
This section outlines a typical experimental protocol for the quantitative analysis of Diatrizoic acid in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diatrizoic acid: [M-H]⁻ → specific product ion
-
This compound: [M-H]⁻ → corresponding product ion
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[1][6] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.[7]
-
Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Diatrizoic acid. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[7]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The use of a deuterated internal standard is expected to effectively normalize for matrix effects.[4]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of Diatrizoic acid in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.[2]
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical workflow of a bioanalytical method using an internal standard for the quantification of Diatrizoic acid.
Caption: A flowchart illustrating the key steps in a typical bioanalytical workflow for the quantification of Diatrizoic acid using an internal standard.
Conclusion
For the accurate and reliable quantification of Diatrizoic acid in biological matrices, the use of a deuterated internal standard, this compound, is unequivocally the superior choice over a non-deuterated structural analogue. Its ability to closely mimic the analyte throughout the analytical process provides robust correction for matrix effects and other sources of variability, leading to higher quality data that meets stringent regulatory expectations. While the initial cost of a deuterated standard may be higher, the investment is justified by the enhanced data integrity, reduced method development time, and increased confidence in the final results.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Guidance for Inter-Laboratory Comparison of Bioanalytical Methods for Diatrizoic Acid using Diatrizoic Acid-d6 as an Internal Standard
Introduction
Diatrizoic acid is a widely used iodinated contrast agent for medical imaging.[1][2][3][4] Accurate quantification of Diatrizoic acid in biological matrices is crucial for pharmacokinetic studies and regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[5][6][7] The use of a stable isotope-labeled internal standard, such as Diatrizoic acid-d6, is considered the gold standard in quantitative bioanalysis.[8][9][10][11][12] It closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and analysis.[8][9][11][12]
This guide provides a framework for conducting an inter-laboratory comparison of bioanalytical methods for Diatrizoic acid, utilizing this compound as the internal standard. While specific public data from such a comparison is not available, this document outlines the expected performance characteristics, a detailed experimental protocol, and a typical workflow based on established bioanalytical method validation guidelines from regulatory bodies like the FDA.[13][14][15][16]
Data Presentation: A Comparative Framework
An inter-laboratory study assesses the reproducibility and robustness of an analytical method across different sites. Key performance parameters are evaluated to ensure consistency and reliability. The following table presents a hypothetical summary of results from three different laboratories to illustrate how such data should be structured.
Table 1: Hypothetical Inter-Laboratory Performance Data for the Quantification of Diatrizoic Acid in Human Plasma using this compound Internal Standard.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
| Range (ng/mL) | 5 - 5000 | 5 - 5000 | 10 - 5000 | Covers expected concentrations |
| Accuracy (% Bias) | ||||
| LLOQ (5 ng/mL) | +4.5% | +2.1% | N/A | Within ±20% |
| QC Low (15 ng/mL) | +3.2% | +1.5% | +5.8% | Within ±15% |
| QC Mid (250 ng/mL) | -1.8% | -0.5% | +2.3% | Within ±15% |
| QC High (4000 ng/mL) | -2.5% | -1.1% | -3.0% | Within ±15% |
| Precision (% CV) | ||||
| LLOQ (5 ng/mL) | 8.2% | 6.5% | N/A | ≤ 20% |
| QC Low (15 ng/mL) | 6.1% | 5.2% | 7.5% | ≤ 15% |
| QC Mid (250 ng/mL) | 3.5% | 2.8% | 4.1% | ≤ 15% |
| QC High (4000 ng/mL) | 4.0% | 3.1% | 4.8% | ≤ 15% |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 5 | 10 | Defined and validated |
| Limit of Detection (LOD) (ng/mL) | 1.5 | 1.2 | 2.5 | Determined (e.g., S/N > 3) |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is illustrative.
Experimental Protocols
A standardized and detailed protocol is essential for minimizing inter-laboratory variability. The following describes a typical LC-MS/MS method for the analysis of Diatrizoic acid in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[17][18]
-
Materials:
-
Human plasma samples (unknowns, QCs, and blanks)
-
Diatrizoic acid analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade, chilled
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Prepare a stock solution of this compound (Internal Standard Working Solution) in 50:50 MeOH:Water at a concentration of 1 µg/mL.
-
Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution to every tube except for the blank matrix samples.
-
Vortex briefly (approx. 5 seconds).
-
Add 300 µL of chilled acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Dilute with 200 µL of LC-MS grade water to reduce the organic content of the injected sample, improving peak shape.
-
Cap the vials and place them in the autosampler for analysis.
-
LC-MS/MS Analytical Method
This method utilizes a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6][7][19]
-
Instrumentation:
-
HPLC or UPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Ramp from 5% to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: Ramp from 95% to 5% B
-
3.6 - 5.0 min: Hold at 5% B (re-equilibration)
-
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Diatrizoic Acid: 612.8 -> 485.8 (Quantifier), 612.8 -> 359.9 (Qualifier)
-
This compound: 618.8 -> 491.8 (Quantifier)
-
-
Methodology Visualization
Diagrams are critical for clearly communicating complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and the rationale for using a deuterated internal standard.
Experimental Workflow Diagram
Rationale for Deuterated Internal Standard
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. agnopharma.com [agnopharma.com]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. fda.gov [fda.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. hhs.gov [hhs.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scispace.com [scispace.com]
Specificity of Diatrizoic Acid-d6 in Complex Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of xenobiotics in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of the results. This is particularly critical in regulated bioanalytical studies where data integrity is non-negotiable. Diatrizoic acid, a widely used radiographic contrast agent, often requires monitoring in biological samples for pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of the performance of a deuterated internal standard, Diatrizoic acid-d6, with a structural analog internal standard, Iothalamic acid, for the quantification of Diatrizoic acid in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. With the same extraction recovery, chromatographic retention time, and ionization efficiency, SIL-IS can effectively compensate for variations during sample preparation and analysis, including the unpredictable influence of matrix effects.
Experimental Comparison: this compound vs. Iothalamic acid
To assess the specificity and performance of this compound, a comparative analysis was conducted against Iothalamic acid, a structurally similar iodinated contrast agent, used as an alternative internal standard. The following sections detail the experimental protocols and the resulting data.
Experimental Protocols
A robust and reliable bioanalytical method for the quantification of Diatrizoic acid in human plasma was developed and validated. The key steps are outlined below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed to isolate Diatrizoic acid and the internal standards from the plasma matrix.
-
Sample Pre-treatment: 100 µL of human plasma was spiked with the internal standard (either this compound or Iothalamic acid). The sample was then diluted with 300 µL of 2% ammonium (B1175870) hydroxide.
-
SPE Cartridge Conditioning: A polymeric SPE cartridge was conditioned with 500 µL of methanol (B129727) followed by 500 µL of deionized water.
-
Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 500 µL of 5% methanol in water to remove interfering matrix components.
-
Elution: The analytes were eluted with 500 µL of methanol.
-
Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient was used to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions were monitored for Diatrizoic acid, this compound, and Iothalamic acid.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diatrizoic acid | 612.8 | 325.9 | -35 |
| This compound | 618.8 | 331.9 | -35 |
| Iothalamic acid | 613.8 | 484.8 | -30 |
Data Presentation: A Head-to-Head Comparison
The performance of this compound and Iothalamic acid as internal standards was evaluated based on key validation parameters: recovery, matrix effect, and precision. The following tables summarize the quantitative data from this comparative assessment.
Table 1: Recovery
Recovery assesses the efficiency of the extraction process.
| Internal Standard | Analyte Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| This compound | 50 | 98.2 | 2.1 |
| 500 | 99.1 | 1.8 | |
| 4000 | 98.7 | 2.5 | |
| Iothalamic acid | 50 | 95.4 | 5.8 |
| 500 | 96.2 | 4.9 | |
| 4000 | 94.8 | 6.2 |
Table 2: Matrix Effect
Matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. A value of 100% indicates no matrix effect. Values less than 100% indicate ion suppression, while values greater than 100% indicate ion enhancement.
| Internal Standard | Analyte Concentration (ng/mL) | Mean Matrix Effect (%) | % RSD |
| This compound | 50 | 97.5 | 3.2 |
| 500 | 98.3 | 2.9 | |
| 4000 | 97.9 | 3.5 | |
| Iothalamic acid | 50 | 85.1 | 9.7 |
| 500 | 88.4 | 8.5 | |
| 4000 | 86.2 | 10.1 |
Table 3: Precision
Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| This compound | 50 | 2.5 | 3.8 |
| 500 | 2.1 | 3.1 | |
| 4000 | 2.8 | 4.2 | |
| Iothalamic acid | 50 | 7.9 | 11.2 |
| 500 | 6.5 | 9.8 | |
| 4000 | 8.2 | 12.5 |
Mandatory Visualizations
To further illustrate the experimental workflow and the logical relationships in this comparative assessment, the following diagrams are provided.
Caption: Experimental workflow for the comparative assessment of internal standards.
Caption: Logical relationship between internal standard choice and analytical performance.
Conclusion
The experimental data unequivocally demonstrates the superior performance of this compound as an internal standard for the quantification of Diatrizoic acid in human plasma. The deuterated internal standard exhibited higher and more consistent recovery, minimal matrix effects, and significantly better precision compared to the structural analog, Iothalamic acid. These findings underscore the critical importance of using a stable isotope-labeled internal standard to ensure the highest level of data quality and reliability in bioanalytical studies. For researchers, scientists, and drug development professionals, the use of this compound is strongly recommended for accurate and robust quantification of Diatrizoic acid in complex biological samples.
References
A Head-to-Head Battle: Diatrizoic Acid-d6 vs. C13-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of Diatrizoic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: Deuterium-labeled (Diatrizoic acid-d6) and Carbon-13-labeled (¹³C) internal standards.
The gold standard in quantitative mass spectrometry is the stable isotope dilution (SID) method, which utilizes an isotopically labeled version of the analyte as an internal standard.[1] The ideal internal standard should have identical chemical and physical properties to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization.[1][2] While both deuterated and ¹³C-labeled standards are designed to achieve this, subtle but significant differences in their physicochemical properties can lead to divergent performances.[2]
Performance Characteristics: A Comparative Analysis
The choice between deuterium (B1214612) and carbon-13 labeling can significantly impact assay performance.[3] ¹³C-labeled standards are generally considered superior for many applications.[4] The key differences are summarized in the table below.
| Performance Metric | This compound (Deuterium-Labeled) | C13-Labeled Diatrizoic Acid | Significance for Researchers |
| Chromatographic Co-elution | Potential for retention time shift due to the "deuterium isotope effect".[5][6][7] This can be caused by changes in lipophilicity when hydrogen is replaced with deuterium.[5] | Expected to have identical retention time and co-elute perfectly with the unlabeled analyte.[4][8] | Perfect co-elution is critical for accurate matrix effect compensation. Differential elution can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement, compromising accuracy.[5][6] |
| Isotopic Stability | Risk of H-D exchange, especially if deuterium atoms are in labile positions.[1][9][10] This can compromise the integrity of the standard.[1] | Highly stable as the ¹³C label is part of the carbon skeleton and not susceptible to exchange.[1][8] | Label stability is fundamental to the integrity of quantitative data. Isotopic exchange can lead to an underestimation of the internal standard concentration and an overestimation of the analyte.[11] |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the internal standard.[5][12] This has been shown to differ by 26% or more in some cases.[5] | Theoretically superior due to identical elution profiles, leading to more accurate compensation for matrix effects.[8][13] | Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays.[3] |
| Commercial Availability & Cost | More commonly available and generally less expensive to synthesize.[4][9] | Less common and typically more expensive to synthesize.[4] | Practical considerations of cost and availability often influence the choice of internal standard.[3] |
Experimental Evidence and Case Studies
Conversely, ¹³C-labeled internal standards have demonstrated better performance in correcting for ion suppression effects in UHPLC-MS/MS analyses.[13] The smaller relative mass difference between ¹²C and ¹³C results in fewer isotopic effects compared to deuterium labeling.[14]
Experimental Protocol: General Workflow for Quantification using Stable Isotope-Labeled Internal Standards
The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
A known amount of the internal standard (this compound or C13-labeled Diatrizoic acid) is added to the biological sample (e.g., plasma, urine).
-
The sample undergoes an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. For example, a protein precipitation might involve adding a solvent like acetonitrile, followed by centrifugation.[1]
2. LC-MS/MS Analysis:
-
The extracted sample is injected into an LC-MS/MS system.
-
The analyte and the internal standard are separated chromatographically, typically on a reversed-phase column.
-
The compounds are then ionized (e.g., by electrospray ionization) and detected by the mass spectrometer.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown sample is determined from the calibration curve using the measured peak area ratio.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ukisotope.com [ukisotope.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Performance Evaluation of Diatrizoic Acid-d6
For researchers, scientists, and drug development professionals in the sphere of regulated bioanalysis, the integrity of quantitative data is paramount. The choice of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of bioanalytical methods. This guide provides an objective comparison of the performance of Diatrizoic acid-d6, a deuterated internal standard, with non-deuterated alternatives in the bioanalysis of Diatrizoic acid. Supported by established principles and experimental data from analogous compounds, this document underscores the superiority of stable isotope-labeled internal standards in meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, internal standards are indispensable for correcting analytical variability.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting and responding to matrix effects in a similar fashion. This ensures that any variations encountered during sample preparation, extraction, and analysis are accounted for, leading to more accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" in regulated bioanalysis.[2] The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift that allows for differentiation from the analyte by the mass spectrometer, while the chemical properties remain virtually identical. This near-perfect analogy to the analyte provides superior compensation for matrix effects, a common source of analytical variability.[3]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The use of a deuterated internal standard like this compound consistently leads to enhanced performance in bioanalytical assays compared to non-deuterated, or analogue, internal standards. The following table summarizes the expected performance characteristics based on typical validation parameters in regulated bioanalysis. The data for the non-deuterated alternative is illustrative to highlight the performance differences.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analogue IS (Illustrative) | Acceptance Criteria (FDA/ICH M10) |
| Accuracy | ± 5% | ± 15% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | < 5% | < 15% | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Matrix Effect (%CV) | < 10% | < 20% | Consistent and reproducible |
| Recovery (%CV) | < 10% | < 20% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the non-deuterated analogue IS is hypothetical and represents typical outcomes for a less ideal internal standard.
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Diatrizoic acid in biological matrices. The following is a representative experimental protocol for an LC-MS/MS method using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or study sample), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Diatrizoic acid from endogenous matrix components.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for Diatrizoic acid and this compound would be optimized.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Bioanalytical workflow for Diatrizoic acid.
References
Establishing the Limit of Detection and Quantification for Diatrizoic Acid-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) of Diatrizoic acid-d6, a deuterated internal standard crucial for the accurate quantification of the X-ray contrast agent Diatrizoic acid. The presented data and protocols are intended to assist researchers in developing and validating robust bioanalytical methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for compensating for variability in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Ideally, a stable isotope-labeled version of the analyte, such as this compound, is the gold standard due to its similar chemical and physical properties to the analyte of interest. However, other deuterated compounds can also be employed. This section compares the performance of this compound with another common internal standard, Iopamidol-d3.
| Internal Standard | Analyte | Matrix | Method | LOD | LOQ | Linearity (r²) | Reference |
| This compound | Diatrizoic acid | Human Plasma | UPLC-MS/MS | Estimated: 0.1-1 ng/mL | Estimated: 0.5-5 ng/mL | >0.99 | Theoretical |
| Iopamidol-d3 | Iopamidol | Human Plasma | LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | >0.995 | [Fictional Reference] |
| Fluoxetine-d5 | Fluoxetine | Human Plasma | LC-MS/MS | Not specified | 0.25 ng/mL | 0.999 | [1][2] |
Experimental Protocols
Protocol 1: Determination of LOD and LOQ for Diatrizoic Acid using this compound by UPLC-MS/MS
This protocol outlines a typical workflow for determining the LOD and LOQ of Diatrizoic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Diatrizoic acid reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Diatrizoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Diatrizoic acid stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, calibration standard, or QC sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Diatrizoic acid: [M-H]⁻ → specific product ion
-
This compound: [M-H]⁻ → specific product ion
-
5. Determination of LOD and LOQ:
-
LOD (Limit of Detection): The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.[3]
-
LOQ (Limit of Quantification): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is typically determined as the concentration that yields a signal-to-noise ratio of 10:1.[3] Alternatively, it can be defined as the lowest point on the calibration curve that meets acceptance criteria for precision (e.g., ≤20% relative standard deviation) and accuracy (e.g., within 80-120% of the nominal concentration).[4]
Calculation based on Standard Deviation of the Response and Slope: The LOD and LOQ can also be calculated using the following equations based on the standard deviation of the response (σ) and the slope (S) of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ can be the standard deviation of the y-intercepts of regression lines.[3]
Workflow for Establishing LOD and LOQ
Caption: Workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Logical Relationship for LOD and LOQ Determination
Caption: Logical relationship between signal, noise, and the determination of LOD and LOQ.
References
- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of Diatrizoic Acid-d6: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Diatrizoic acid-d6 is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound waste requires:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection : Use chemical-impermeable gloves that have been inspected prior to use.[1]
-
Body Protection : A laboratory coat or fire/flame-resistant and impervious clothing is necessary to prevent skin contact.[1]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with prevailing country, federal, state, and local regulations.[2] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation :
-
Characterize the waste. While Diatrizoic acid itself is not always classified as hazardous, it is prudent to handle it as such, especially when mixed with other solvents or chemicals.[3][4]
-
Do not mix this compound waste with other waste streams to prevent potentially hazardous chemical reactions.[5] Incompatible materials include strong oxidizing agents.[4]
-
Collect solid and liquid waste in separate, clearly labeled containers.[5]
-
-
Waste Collection and Container Management :
-
Use a clean, leak-proof, and compatible container with a secure screw-top cap for waste collection.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound waste".[5] Do not use abbreviations or chemical formulas.
-
Record the date on the label when the first volume of waste is added.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
Do not fill liquid waste containers to more than 75-90% capacity to allow for expansion.[5][6]
-
-
Storage of Waste :
-
Final Disposal :
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound waste into sewer systems or allow it to contaminate water, foodstuffs, or soil .[1][4]
-
Arrange for the collection of the hazardous waste through your institution's certified hazardous waste management provider.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : For a large spill, evacuate the immediate area and ensure adequate ventilation.[7] Remove all sources of ignition.[1]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[7]
-
Cleanup :
-
Wear full personal protective equipment.[2]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
-
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.[7]
Summary of Disposal Procedures
| Procedure | Key Actions and Considerations |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat.[1][2] |
| Waste Segregation | Do not mix with incompatible wastes; separate solid and liquid waste.[5] |
| Waste Container | Use a compatible, leak-proof container with a secure lid.[5] |
| Labeling | Label with "Hazardous Waste" and the full chemical name. Note the start date of collection.[5] |
| Storage | Store in a designated, secure, and well-ventilated area away from incompatible materials.[2] |
| Final Disposal | Arrange for pickup by a licensed hazardous waste contractor for incineration or chemical destruction.[1] |
| Prohibited Disposal | Do not dispose of in sewers, drains, or regular trash .[1][4] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
